3-[5-(2,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
3-[5-(2,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a synthetic organic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole ring, which in turn is substituted with a 2,4,5-trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the trimethoxyphenyl group: The trimethoxyphenyl moiety can be introduced via a coupling reaction, such as the Chan–Lam coupling, which involves the reaction of an aryl boronic acid with an amine or amide under mild conditions.
Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the positions on the pyridine ring and the trimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or trimethoxyphenyl rings.
Scientific Research Applications
3-[5-(2,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in cancer, inflammation, and infectious diseases.
Material Science: The unique electronic properties of the compound make it a candidate for use in organic electronics and photonics.
Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving oxidative stress and signal transduction.
Mechanism of Action
The mechanism of action of 3-[5-(2,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: A potent microtubule-targeting agent with a similar trimethoxyphenyl group.
Podophyllotoxin: An anti-cancer agent that also contains a trimethoxyphenyl moiety.
Trimetrexate: A dihydrofolate reductase inhibitor with therapeutic applications.
Uniqueness
3-[5-(2,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to its combination of a pyridine ring, an oxadiazole ring, and a trimethoxyphenyl group, which together confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C16H15N3O4 |
---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
3-pyridin-3-yl-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H15N3O4/c1-20-12-8-14(22-3)13(21-2)7-11(12)16-18-15(19-23-16)10-5-4-6-17-9-10/h4-9H,1-3H3 |
InChI Key |
CRCINQYKSHBIPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2=NC(=NO2)C3=CN=CC=C3)OC)OC |
Origin of Product |
United States |
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